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Compound of Interest

Compound Name: o-Phenetidine

Cat. No.: B1212927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopy data for o-phenetidine (2-ethoxyaniline). It includes detailed tables of

chemical shifts, a thorough explanation of the factors influencing these shifts, a standardized

experimental protocol for data acquisition, and visualizations to aid in understanding the

molecular structure and experimental workflow.

Understanding the NMR Spectrum of o-Phenetidine
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique used to

determine the structure of organic molecules. In NMR, the chemical shift (δ) is the resonant

frequency of a nucleus relative to a standard in a magnetic field. These shifts are highly

sensitive to the electronic environment of the nuclei, providing valuable information about the

molecular structure.

For o-phenetidine, the ¹H and ¹³C NMR spectra are influenced by the presence of two key

functional groups on the benzene ring: an electron-donating amino group (-NH₂) and an

electron-donating ethoxy group (-OCH₂CH₃). These groups cause characteristic shifts in the

signals of the aromatic protons and carbons, as well as exhibiting distinct signals for the ethyl

group protons and carbons.
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To facilitate the discussion of NMR data, the atoms of o-phenetidine are numbered as follows:

Figure 1: Structure and atom numbering of o-phenetidine.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for o-phenetidine. The

data is compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Chemical Shifts
Proton

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 6.78 ddd 7.8, 7.7, 1.5

H4 6.72 ddd 7.9, 7.7, 1.5

H5 6.85 ddd 7.9, 7.8, 1.6

H6 6.78 ddd 7.8, 7.7, 1.6

NH₂ 3.70 s -

O-CH₂ (H7) 4.02 q 7.0

CH₃ (H8) 1.41 t 7.0

Table 1: ¹H NMR spectral data for o-phenetidine.
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Carbon Chemical Shift (δ, ppm)

C1 136.6

C2 147.0

C3 111.8

C4 119.0

C5 114.8

C6 121.2

O-CH₂ (C7) 63.6

CH₃ (C8) 14.8

Table 2: ¹³C NMR spectral data for o-phenetidine.

Interpretation of Chemical Shifts
The chemical shifts observed in the NMR spectra of o-phenetidine are a direct consequence

of the electronic environment of each nucleus. The amino and ethoxy groups, being ortho to

each other, exert a significant influence on the electron distribution within the aromatic ring.

Both the -NH₂ and -OCH₂CH₃ groups are electron-donating groups (EDGs) through resonance.

They increase the electron density on the aromatic ring, particularly at the ortho and para

positions relative to themselves. This increased electron density leads to greater shielding of

the aromatic protons and carbons, causing their signals to appear at lower chemical shifts

(upfield) compared to unsubstituted benzene (δ ~7.34 ppm for ¹H and δ ~128.5 ppm for ¹³C).

Aromatic Protons (H3-H6): The signals for the aromatic protons appear in the range of 6.72-

6.85 ppm, which is upfield from benzene. This confirms the shielding effect of the two

electron-donating groups. The overlapping multiplets in this region are a result of complex

spin-spin coupling between the adjacent aromatic protons.

Aromatic Carbons (C1-C6): The aromatic carbons also show the influence of the

substituents. C1 and C2, being directly attached to the nitrogen and oxygen atoms

respectively, are significantly deshielded and appear at 136.6 and 147.0 ppm. The other ring
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carbons (C3-C6) are shielded relative to benzene, with their signals appearing between

111.8 and 121.2 ppm.

Aliphatic Groups: The ethoxy group gives rise to two distinct signals in the ¹H NMR

spectrum: a quartet at 4.02 ppm for the methylene protons (H7) and a triplet at 1.41 ppm for

the methyl protons (H8). This characteristic quartet-triplet pattern is due to the coupling

between the adjacent methylene and methyl groups, with a coupling constant of 7.0 Hz. In

the ¹³C NMR spectrum, the methylene carbon (C7) appears at 63.6 ppm, and the methyl

carbon (C8) is found at 14.8 ppm.

The relationship between the substituent effects and the resulting chemical shifts can be

visualized as follows:
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Figure 2: Influence of substituents on NMR chemical shifts.
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Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of o-
phenetidine.

Sample Preparation
Sample Purity: Ensure that the o-phenetidine sample is of high purity to avoid signals from

impurities that may complicate spectral interpretation.

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample.

Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic

compounds. For o-phenetidine, approximately 5-10 mg of the compound is dissolved in 0.6-

0.7 mL of CDCl₃.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0 ppm.

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared

solution to the NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure

optimal sensitivity.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining

sharp spectral lines.

¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a 90° pulse angle.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or

more) are typically required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

The overall workflow for an NMR experiment can be summarized as follows:
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Figure 3: General workflow for an NMR experiment.
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Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR chemical shifts of

o-phenetidine. The presented data, along with the interpretation of the substituent effects and

the experimental protocol, serves as a valuable resource for researchers, scientists, and drug

development professionals working with this compound. A thorough understanding of the NMR

characteristics of o-phenetidine is essential for its identification, purity assessment, and for

studying its role in various chemical and biological systems.

To cite this document: BenchChem. [An In-Depth Technical Guide to the NMR Chemical
Shifts of o-Phenetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212927#understanding-chemical-shifts-for-o-
phenetidine-in-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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